molecular formula C7H8ClF2NO2S B1612771 2-[(Difluoromethyl)sulfonyl]aniline CAS No. 24906-75-0

2-[(Difluoromethyl)sulfonyl]aniline

Cat. No. B1612771
CAS RN: 24906-75-0
M. Wt: 243.66 g/mol
InChI Key: LSBGBCYXFNZFJU-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfonyl]aniline is a chemical compound with the linear formula C7H7F2NO2S . It has a molecular weight of 207.2 .


Molecular Structure Analysis

The molecular structure of 2-[(Difluoromethyl)sulfonyl]aniline is represented by the linear formula C7H7F2NO2S .

Scientific Research Applications

Organic Synthesis and Functionalization

C-H Bond Sulfonylation : The direct C-H bond sulfonylation of anilines, involving the insertion of sulfur dioxide under metal-free conditions, represents a notable advancement in organic synthesis. This process yields 2-sulfonylanilines through a three-component reaction without the need for metal catalysts or additives. The efficiency of this method is underscored by its broad functional group tolerance and the hypothesized involvement of a radical process, which suggests a wide applicability in synthesizing sulfonylated aniline derivatives (Kaida Zhou et al., 2018).

Synthesis of Sulfonated Compounds : The facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines, highlights another dimension of sulfonyl compound synthesis. This method efficiently produces sulfonated oxindoles, leveraging anilines as the aryl source and sulfonyl radicals generated in situ from sulfur dioxide as key intermediates (Tong Liu et al., 2017).

Fluorescent Materials and Sensors

Fluorescent Scaffolds : The development of 2,6-bis(arylsulfonyl)anilines as fluorescent scaffolds through intramolecular hydrogen bonds has opened new avenues in material science. These compounds exhibit high fluorescence emissions in the solid state, with potential applications as solid-state fluorescent materials and turn-on-type probes based on aggregation-induced emission. The fluorescence enhancement and improved photostability of these compounds make them promising candidates for selective detection applications, including DNA sensing (Teruo Beppu et al., 2014).

Environmental Science

Polyfluorinated Ether Sulfonates as PFOS Alternatives : In environmental science, the identification of novel polyfluorinated ether sulfonates, developed as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, underscores the importance of understanding the environmental behaviors and potential adverse effects of these substances. The investigation into the occurrence and distribution of these compounds in municipal sewage sludge samples across China provides crucial insights into their environmental impact and the need for further study on their biodegradation and toxicity (Ting Ruan et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Recent advances in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

2-(difluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-4-2-1-3-5(6)10/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDCVGFGRZLIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(Difluoromethyl)sulfonyl]aniline

CAS RN

24906-75-0
Record name 2-difluoromethanesulfonylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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